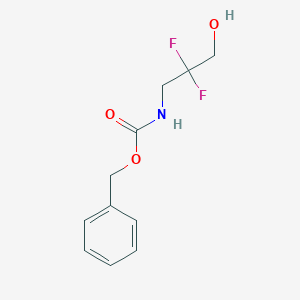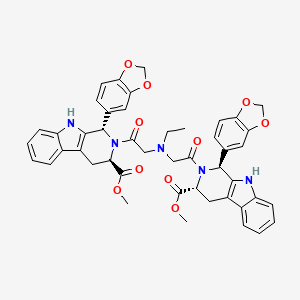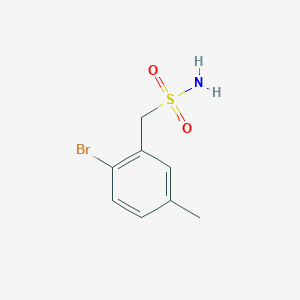![molecular formula C6H4BrClN4 B1381651 6-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 1649478-43-2](/img/structure/B1381651.png)
6-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Vue d'ensemble
Description
The compound “6-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine” is a derivative of the 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle . The TP heterocycle has been used in various applications in drug design due to its structural versatility .
Synthesis Analysis
The synthesis of TP derivatives, including “this compound”, has been explored in medicinal chemistry . The TP heterocycle has been proposed as a possible surrogate of the purine ring, a potentially viable bio-isostere of the carboxylic acid functional group, and of the N-acetyl fragment of ε-N-acetylated lysine .Molecular Structure Analysis
The TP heterocycle is isoelectronic with that of purines, which allows it to be used as a possible surrogate of the purine ring . The choice of substituents on the TP ring can alter its properties, making it a versatile scaffold in drug design .Chemical Reactions Analysis
The TP heterocycle has been used in various applications in drug design . For example, it has been used as a surrogate of the purine ring, a potentially viable bio-isostere of the carboxylic acid functional group, and of the N-acetyl fragment of ε-N-acetylated lysine .Applications De Recherche Scientifique
Synthetic Intermediates and Structural Analysis 6-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine and its analogues have been utilized as intermediates in the synthesis of various heterocyclic compounds. For instance, substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine compounds were prepared by the condensation of 2-chlorosulfonyl[1,2,4]triazolo[1,5-a]pyridine with an aryl amine, exhibiting excellent herbicidal activity on a broad spectrum of vegetation at low application rates (Moran, 2003). Additionally, 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines were prepared by bromine-mediated oxidative cyclization of aldehyde-derived hydrazones. These compounds serve as versatile synthetic intermediates for easy diversification, thanks to the presence of halogen functionalities on the pyrimidine nucleus (Tang et al., 2014). They can also undergo ring isomerization and Dimroth rearrangement to form 1,2,4-triazolo[1,5-c]pyrimidines.
Biological Activity and Pharmaceutical Applications Triazolopyridines, a family of compounds including variants of this compound, have shown a range of biological activities, making them of interest in pharmaceutical applications. They have been synthesized and characterized for their potential use in medicinal chemistry, as evidenced by their antimicrobial, antifungal, and chemotherapeutic activities. For instance, compounds synthesized from key intermediates like 7-(4-Chloro/3-nitrophenyl)-8-[5,6-diphenyl-4-(1,3-thiazol-2-yl)-1,4-dihydro-1,2,4-triazin-3-yl]-5-oxo-1,5-dihydro[1,2,4]triazolo[1,5- a ]pyridine-6-carbonitrile were screened for antimicrobial activity (Abdel-Monem, 2010).
Electrochemical Properties The electrochemical behavior of compounds related to this compound has also been studied. For example, 2,6-bis(6-aryl-[1,2,4]-triazolo[3,4-b][1,3,4]-thiadiazole-3-yl)pyridines were synthesized, and their electrochemical properties were investigated, showing high ionization potentials and good affinity, indicating potential applications in the field of materials science (Tan et al., 2007).
Propriétés
IUPAC Name |
6-bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN4/c7-3-1-4(8)5-10-6(9)11-12(5)2-3/h1-2H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMXLJNLUZTSNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC(=NN2C=C1Br)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1381573.png)


![[1-(4-Amino-2-bromophenyl)pyrrolidin-3-yl]methanol](/img/structure/B1381579.png)


![(2R)-2-[(1-cyanocyclopentyl)formamido]propanoic acid](/img/structure/B1381585.png)


![tert-Butyl 1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride](/img/structure/B1381589.png)
![5-Iodo-3-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B1381590.png)
